molecular formula C33H40O19 B1590823 Chrysophanol 1-triglucoside CAS No. 120181-07-9

Chrysophanol 1-triglucoside

Cat. No.: B1590823
CAS No.: 120181-07-9
M. Wt: 740.7 g/mol
InChI Key: SOWISUOFXLRAML-UHFFFAOYSA-N
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Description

Chrysophanol 1-triglucoside is a naturally occurring anthraquinone derivative found in various plants, including Cassia obtusifolia. It is known for its broad-spectrum therapeutic potential and ecological importance. This compound has been studied for its pharmacological properties, including anticancer, hepatoprotective, neuroprotective, anti-inflammatory, antiulcer, and antimicrobial activities .

Preparation Methods

Synthetic Preparation Methods

1.1 Glycosylation of Chrysophanol

The primary synthetic route to Chrysophanol 1-triglucoside involves the glycosylation of chrysophanol, where glucose units are enzymatically or chemically attached to the chrysophanol molecule.

  • Glycosyl Donors: Commonly used glycosyl donors include trichloroacetimidates and thioglycosides.
  • Catalysts: Lewis acid catalysts such as boron trifluoride etherate (BF3·Et2O) are employed to facilitate the glycosylation reaction.
  • Reaction Conditions: The process is conducted under anhydrous conditions at low temperatures to maximize yield and selectivity.

This method allows for the regioselective attachment of three glucose units to chrysophanol, forming the triglucoside derivative.

Industrial and Biotechnological Methods

2.1 Extraction and Enzymatic Glycosylation

Industrial production often begins with the extraction of chrysophanol from plant sources like Cassia obtusifolia or rhubarb species. Following extraction, enzymatic glycosylation is performed using glycosyltransferases.

  • Enzymatic Process: Glycosyltransferases catalyze the transfer of glucose units from activated sugar donors (e.g., UDP-glucose) to chrysophanol.
  • Advantages: This method is eco-friendly, highly efficient, and allows for regio- and stereoselective glycosylation under mild conditions.
  • Process Steps:
    • Extraction of chrysophanol from plant material.
    • Purification of chrysophanol.
    • Incubation with glycosyltransferase enzymes and glucose donors.
    • Isolation and purification of this compound.

Chemical Reaction Analysis in Preparation

This compound can undergo various chemical transformations during or after synthesis, which may be relevant for optimizing preparation or modifying the compound:

Reaction Type Reagents/Conditions Outcome/Product
Oxidation Potassium permanganate, H2O2 Formation of chrysophanol quinone
Reduction Sodium borohydride, LiAlH4 Formation of dihydro-chrysophanol
Substitution Alkoxides, amines under basic conditions Substituted derivatives at glucose hydroxyls

These reactions are important in structural modifications and purification steps.

Data Table: Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chemical Glycosylation Use of glycosyl donors and Lewis acids High selectivity, controlled synthesis Requires anhydrous, low-temp conditions
Enzymatic Glycosylation Glycosyltransferase-catalyzed Eco-friendly, regioselective Enzyme availability and cost
Extraction from Plant + Processing Traditional steaming/sun-drying cycles Natural source, traditional method Time-consuming, batch variability
Chemical Modification Post-Synthesis Oxidation, reduction, substitution Structural diversification May require harsh reagents

Research Findings and Recommendations

  • The glycosylation of chrysophanol using trichloroacetimidate donors and BF3·Et2O catalyst under anhydrous, low-temperature conditions yields this compound with high efficiency and selectivity.
  • Industrial enzymatic glycosylation is gaining preference due to its sustainability and mild reaction conditions.
  • Traditional rhubarb processing methods, involving multiple cycles of steaming and sun-drying, significantly affect the anthraquinone glycoside content and reduce toxicity, with six cycles being sufficient to achieve desired chemical and sensory profiles.
  • Analytical methods such as HPLC, GC–IMS, and electronic tongue are crucial for quality control during preparation.
  • Chemical reactions such as oxidation and reduction can be employed for derivative synthesis or purification but must be carefully controlled to preserve the glycosidic bonds.

Chemical Reactions Analysis

Types of Reactions: Chrysophanol 1-triglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Biological Activity

Chrysophanol 1-triglucoside, an anthraquinone glycoside derived from Cassia obtusifolia, exhibits a range of biological activities that make it a compound of significant interest in pharmacological research. This article provides a detailed overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical and Physical Properties

  • Common Name : this compound
  • CAS Number : 120181-07-9
  • Molecular Formula : Not specified
  • Molecular Weight : Not specified
  • Source : Isolated from Cassia obtusifolia

Biological Activities

This compound has been shown to possess various pharmacological properties. Key activities include:

  • Antidiabetic Effects : this compound inhibits protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, with IC50 values of 80.17 µM and 197.06 µM, respectively. This inhibition suggests potential applications in managing diabetes by enhancing insulin sensitivity and reducing glucose absorption .
  • Anticancer Activity : Studies indicate that chrysophanol induces necrosis in cancer cells rather than apoptosis, suggesting a unique mechanism of action. It has been noted to affect cell cycle regulation by inhibiting key proteins involved in DNA replication during the S phase .
  • Antimicrobial Properties : Chrysophanol demonstrates significant antibacterial and antiviral activities. It has been reported to inhibit poliovirus replication and shows moderate efficiency against HIV-1 protease .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may contribute to its therapeutic potential in various inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymes : The inhibition of PTP1B and α-glucosidase plays a crucial role in its antidiabetic effects, while its interaction with other metabolic pathways suggests broader implications for lipid metabolism .
  • Cell Cycle Modulation : Chrysophanol's ability to interfere with cell cycle progression points to its potential as an anticancer agent, particularly in targeting specific phases of the cell cycle that are critical for tumor growth .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Diabetes Management : An in-silico study compared the docking efficacy of chrysophanol with Glibenclamide against various diabetes targets, revealing that chrysophanol had superior binding affinity at the DPP-IV active site, indicating its potential as a therapeutic agent for diabetes management .
  • Cancer Research : Research on human liver cancer cells demonstrated that chrysophanol treatment resulted in necrosis rather than apoptosis, with significant alterations in mitochondrial function and apoptotic signal proteins observed .
  • Antimicrobial Efficacy : A study reported that chrysophanol effectively inhibited the yield of Japanese encephalitis virus (JEV) and enhanced host immune responses, showcasing its potential as an antiviral agent .

Summary Table of Biological Activities

Activity TypeMechanism / EffectReference
AntidiabeticInhibits PTP1B and α-glucosidase
AnticancerInduces necrosis; affects cell cycle
AntimicrobialInhibits poliovirus replication; moderate HIV-1 protease inhibition
Anti-inflammatoryReduces inflammation markers

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying Chrysophanol 1-triglucoside in plant extracts?

To identify and quantify this compound, High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS) is widely used due to its sensitivity in detecting glycosidic derivatives. For example, HRLC-MS has been employed to isolate and characterize the compound from Cynanchum viminale stem extracts, confirming its structure via fragmentation patterns and retention times . Methodological considerations include optimizing mobile phases (e.g., acetonitrile-water gradients) and ionization parameters (ESI+ mode) to enhance signal specificity. Quantitative analysis requires calibration curves using purified standards, with validation for linearity, LOD, and LOQ.

Q. What are the primary therapeutic properties of this compound, and how are these bioactivities validated experimentally?

this compound exhibits anti-inflammatory, antioxidant, and anticancer activities , validated through in vitro and in vivo models. For anticancer studies, prostate cancer cells (e.g., LNCap) are treated with the compound, followed by assays for apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and protein regulation (Western blotting for BCL-2, caspases) . Anti-inflammatory effects are tested via cytokine inhibition (e.g., IL-6, TNF-α) in macrophage models, while antioxidant activity is measured using DPPH/ABTS radical scavenging assays .

Advanced Research Questions

Q. How can researchers optimize the extraction of this compound while preserving its bioactivity?

Microwave-assisted extraction (MAE) with a Box-Behnken experimental design is optimal for balancing yield and bioactivity. Parameters such as solvent ratio (e.g., ethanol-water), temperature (50–70°C), and irradiation time (10–20 minutes) are systematically varied. For instance, MAE of rhubarb achieved a yield of 2.54 ± 0.07% chrysophanol derivatives, with retained biofilm-inhibitory activity against Streptococcus suis (MIC = 1.98 mg/mL) . Post-extraction, lyophilization is preferred over rotary evaporation to prevent thermal degradation.

Q. What mechanisms underlie the apoptotic effects of this compound in cancer cells, and how can contradictory data be reconciled?

The compound induces apoptosis via caspase cascade activation (caspase-3/9 cleavage) and BCL-2 downregulation , as shown in AGS gastric cancer cells (IC50 = 68.28 µM) . Contradictory reports on efficacy (e.g., variable IC50 across cell lines) may arise from differences in glycosylation patterns, cellular uptake efficiency, or assay conditions (e.g., serum-containing vs. serum-free media). Researchers should employ triangulation by cross-validating results with multiple methods (e.g., Western blotting, RNA-seq) and models (2D vs. 3D cultures) .

Q. How can this compound be formulated into nanoparticles to enhance bioavailability, and what characterization techniques are critical?

Gold-chrysophanol nanoparticles synthesized via precipitation methods improve bioavailability. Key steps include:

  • Nanoparticle synthesis : Mixing chrysophanol with HAuCl4 under reducing conditions (e.g., sodium citrate).
  • Encapsulation : Loading into poly(DL-lactide-co-glycolide) (PLGA) nanoparticles using solvent evaporation.
  • Characterization : Dynamic light scattering (DLS) for size, zeta potential for stability, and TEM for morphology. In vivo validation in xenograft models shows reduced tumor volume (e.g., 50% inhibition in prostate cancer) .

Q. What experimental frameworks are recommended for studying the compound’s biofilm inhibition, and how can confounding variables be controlled?

For biofilm studies, use crystal violet staining to quantify biomass and scanning electron microscopy (SEM) to assess structural disruption . Key controls include:

  • Positive controls : Sub-inhibitory concentrations of antibiotics (e.g., vancomycin).
  • Negative controls : Solvent-only treatments (e.g., DMSO).
  • Confounder mitigation : Standardize bacterial growth phase (OD600 = 0.5) and culture conditions (temperature, CO2 levels).

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Discrepancies often stem from source variability (plant species, extraction methods) or assay heterogeneity (cell line specificity, endpoint measurements). To resolve these:

  • Meta-analysis : Pool data from multiple studies using PRISMA guidelines.
  • Dose-response standardization : Report IC50/EC50 with 95% confidence intervals.
  • Method transparency : Adhere to MIAME or ARRIVE guidelines for experimental reporting .

Q. Methodological Guidance

Q. What statistical and analytical frameworks are critical for validating this compound research data?

  • Triangulation : Combine HRLC-MS data with NMR or FTIR for structural confirmation .
  • Multivariate analysis : Use PCA or PLS-DA to identify bioactivity-linked phytochemical clusters.
  • Reproducibility checks : Include biological and technical replicates, and report p-values with correction for multiple comparisons (e.g., Bonferroni) .

Q. How can researchers design robust in vivo studies to evaluate the compound’s therapeutic potential?

  • Animal models : Use immunodeficient mice for xenograft tumors or LPS-induced inflammation models.
  • Dosing regimens : Optimize via pharmacokinetic studies (e.g., AUC calculations).
  • Ethical compliance : Follow ARRIVE 2.0 guidelines for humane endpoints and sample sizes .

Q. What strategies mitigate bias in interpreting this compound’s mechanisms of action?

  • Blinded analysis : Separate data collection and interpretation teams.
  • Negative controls : Include compound-free nanoparticles in nanotherapy studies.
  • Pathway enrichment analysis : Use tools like DAVID or KEGG to avoid overemphasis on isolated targets .

Properties

IUPAC Name

1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWISUOFXLRAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chrysophanol 1-triglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

120181-07-9
Record name Chrysophanol 1-triglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

284 - 286 °C
Record name Chrysophanol 1-triglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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